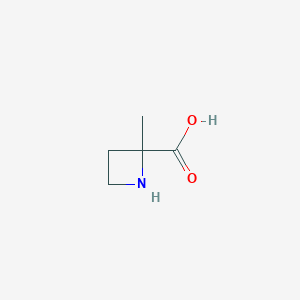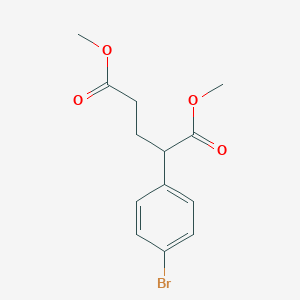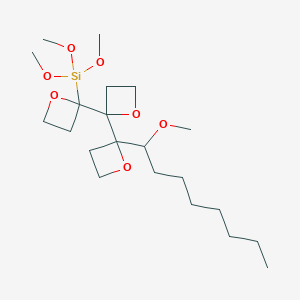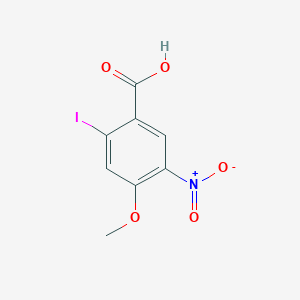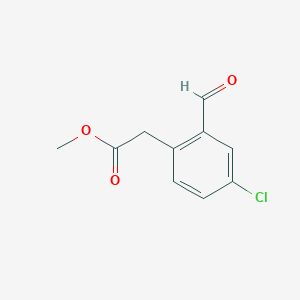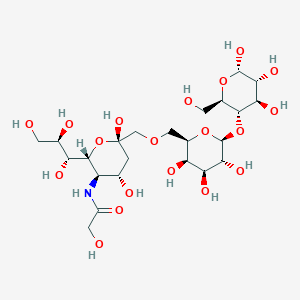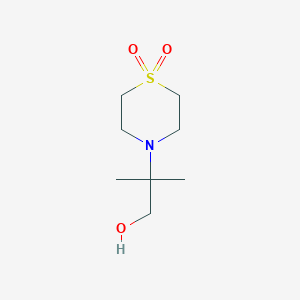
4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide is an organic compound with the molecular formula C7H15NO3S. It is a thiomorpholine derivative, characterized by the presence of a thiomorpholine ring with a hydroxyl group and a methyl group attached to the second carbon. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with appropriate reagents to introduce the hydroxyl and methyl groups. One common method involves the use of alkyl halides and sodium azide in a copper(I)-catalyzed azide-alkyne cycloaddition reaction . This method allows for the regioselective synthesis of the desired compound under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide: Similar in structure but with an ethyl group instead of a methyl group.
1,2,4-Benzothiadiazine-1,1-dioxide: A different ring structure but shares the sulfone functional group.
Uniqueness
4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and a methyl group on the thiomorpholine ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H17NO3S |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,7-10)9-3-5-13(11,12)6-4-9/h10H,3-7H2,1-2H3 |
Clave InChI |
QCCRLJMUVXSKAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)N1CCS(=O)(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)


